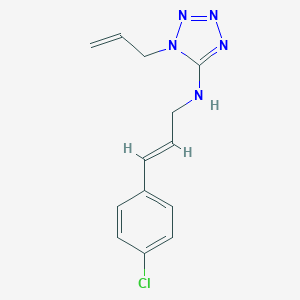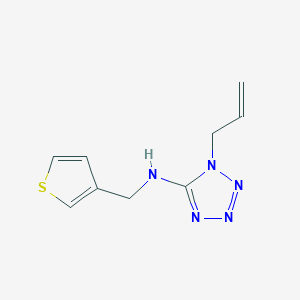![molecular formula C21H20N6O2 B276648 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor.
作用機序
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which means that it blocks the binding of adenosine diphosphate (ADP) to the receptor. This, in turn, inhibits the downstream signaling pathways that are activated by the receptor, leading to a reduction in platelet aggregation, vasoconstriction, and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2500 have been extensively studied in vitro and in vivo. In vitro studies have shown that MRS2500 inhibits ADP-induced platelet aggregation, reduces vasoconstriction, and inhibits neurotransmission. In vivo studies have shown that MRS2500 reduces thrombus formation and inhibits the development of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MRS2500, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of the P2Y1 receptor in various physiological processes, and the development of novel therapeutic approaches for the treatment of diseases that are associated with P2Y1 receptor dysfunction.
Conclusion:
In conclusion, MRS2500 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound acts as a selective antagonist of the P2Y1 receptor and has been shown to have several biochemical and physiological effects. While there are some limitations to using MRS2500 in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of MRS2500 involves several steps, including the reaction of 3-methoxyphenol with 4-chlorobenzyl alcohol, followed by the reaction of the resulting compound with 5-phenyltetrazole. The final step involves the reaction of the resulting compound with pyridine-3-methanol to produce MRS2500.
科学的研究の応用
MRS2500 has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
特性
分子式 |
C21H20N6O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-20-12-16(13-23-15-17-6-5-11-22-14-17)9-10-19(20)29-21-24-25-26-27(21)18-7-3-2-4-8-18/h2-12,14,23H,13,15H2,1H3 |
InChIキー |
VHBSDYCLPYBYCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)

